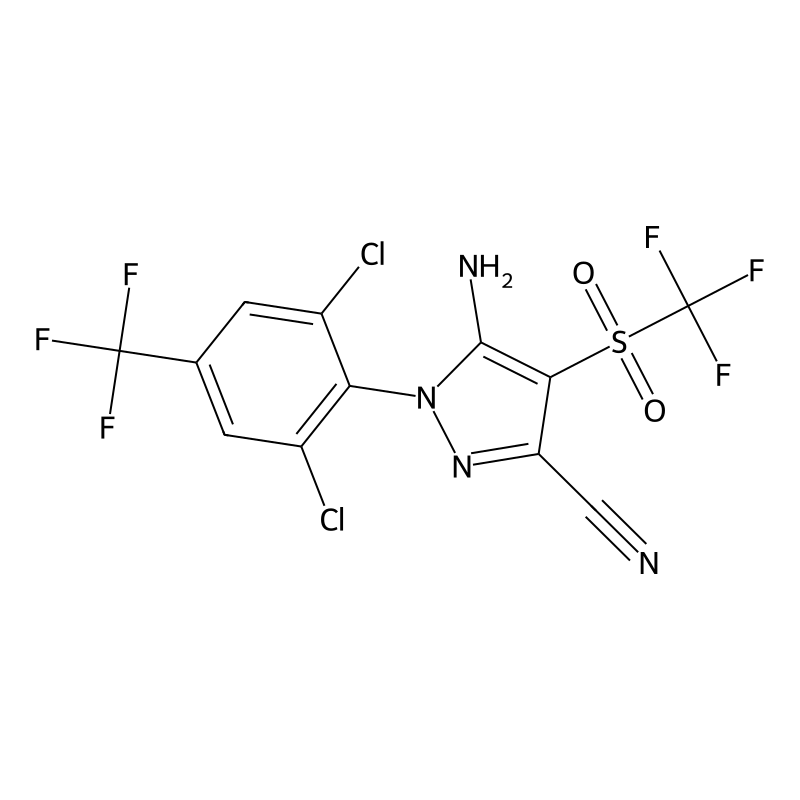

Fipronil sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fipronil sulfone is a metabolite of fipronil, a widely used insecticide belonging to the phenylpyrazole class. Fipronil itself is known for its insecticidal properties by targeting the gamma-aminobutyric acid (GABA) receptor in insects [National Institutes of Health (.gov) ]. However, research on fipronil sulfone focuses on two main areas:

Biomarker for Fipronil Exposure

Since fipronil sulfone is the primary metabolite of fipronil in mammals [National Institutes of Health (.gov) ], researchers have explored its potential as a biomarker for fipronil exposure in humans and animals. Studies have shown that fipronil sulfone can be detected in the serum of rats and humans even when the parent compound, fipronil, is not present [National Institutes of Health (.gov) ]. This suggests that fipronil sulfone may be a more persistent marker of exposure compared to fipronil itself.

Fipronil sulfone is a sulfone derivative of the insecticide fipronil, primarily known for its role as a broad-spectrum insecticide. It is formed through the metabolic conversion of fipronil in various organisms, including mammals and insects. Fipronil itself is a phenylpyrazole compound that acts on the central nervous system of insects by inhibiting gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. Fipronil sulfone retains some biological activity but is generally considered less potent than its parent compound, indicating a detoxification pathway in mammals .

Currently, there's limited information on the specific mechanism of action of fipronil sulfone. However, its parent compound, fipronil, disrupts the nervous system of insects by blocking chloride channels []. Fipronil sulfone might share a similar mode of action, requiring further research for confirmation.

- Fipronil sulfone likely shares some of the toxicity concerns of fipronil, particularly for aquatic invertebrates []. Fipronil is highly toxic to freshwater organisms [].

- Data on the specific toxicity of fipronil sulfone is lacking and requires further investigation.

Limitations and Future Research

Information on the specific properties and environmental impact of fipronil sulfone is limited. More research is needed to understand its:

- Complete synthesis pathway

- Decomposition behavior

- Specific interactions with the environment and biological systems

- Detailed toxicity profile

Fipronil sulfone is produced through oxidative metabolism of fipronil, primarily involving cytochrome P450 enzymes. The key reactions include:

- Oxidation: Fipronil undergoes oxidation to form fipronil sulfone. This process can involve multiple steps and may vary based on the organism and environmental conditions.

- Hydrolysis: In some cases, hydrolysis may also play a role in the transformation of fipronil to its sulfone form.

These reactions are significant as they influence the toxicity and environmental persistence of fipronil and its metabolites .

Fipronil sulfone exhibits biological activity primarily through its interaction with ion channels. It acts as an antagonist to GABA receptors, although with reduced potency compared to fipronil. Specifically:

- Inhibition of Ion Channels: Fipronil sulfone inhibits both insect and mammalian GABA receptors, but its effectiveness is notably lower in mammals, with an IC50 in the micromolar range compared to nanomolar for insects .

- Neurotoxicity: While it retains some neurotoxic effects, the reduced potency suggests that it may serve as a detoxification product in mammals, potentially leading to lower neurotoxic risks compared to fipronil itself .

- Oxidative Reactions: Employing oxidizing agents like hydrogen peroxide or peracids to convert fipronil into fipronil sulfone.

- Enzymatic Methods: Utilizing cytochrome P450 enzymes to mimic biological metabolism in vitro.

These methods highlight the compound's potential for study in both environmental and toxicological contexts .

Fipronil sulfone is primarily studied for its implications in:

- Agriculture: As a metabolite of fipronil, it is relevant in assessing the environmental impact and efficacy of fipronil-based insecticides.

- Toxicology: Understanding its biological effects helps evaluate risks associated with exposure to fipronil products.

- Resistance Management: Investigating the metabolic pathways of fipronil and its sulfone can inform strategies for managing resistance in pest populations .

Research has shown that fipronil sulfone interacts with various biological systems:

- GABA Receptor Studies: Electrophysiological studies indicate that while fipronil sulfone inhibits GABA receptors, it does so less effectively than fipronil. This difference is crucial for understanding the safety profile of fipronil-based insecticides when considering non-target organisms .

- Toxicity Assessments: Comparative studies on susceptibility among different insect populations reveal that fipronil sulfone can exhibit similar toxicity levels to its parent compound under certain conditions, emphasizing its relevance in pest management strategies .

Fipronil sulfone shares similarities with several other compounds, particularly within the class of phenylpyrazoles and their metabolites. Notable similar compounds include:

| Compound Name | Structure Type | Biological Activity | Potency Compared to Fipronil |

|---|---|---|---|

| Fipronil | Phenylpyrazole | GABA receptor antagonist | High |

| Fipronil sulfide | Sulfide derivative | GABA receptor antagonist | Moderate |

| Pyriproxyfen | Phenoxyphenyl ether | Juvenile hormone mimic | Variable |

| Imidacloprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist | High |

Uniqueness of Fipronil Sulfone

Fipronil sulfone's uniqueness lies in its metabolic origin from fipronil and its reduced potency on mammalian GABA receptors compared to its parent compound. This characteristic positions it as a key player in understanding metabolic detoxification pathways and evaluating risks associated with pesticide use.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides -> Transformation products

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

2: Edwards ED, Woolly EF, McLellan RM, Keyzers RA. Non-detection of honeybee hive contamination following Vespula wasp baiting with protein containing fipronil. PLoS One. 2018 Oct 29;13(10):e0206385. doi: 10.1371/journal.pone.0206385. eCollection 2018. PubMed PMID: 30372501; PubMed Central PMCID: PMC6205613.

3: Li H, You J, Wang WX. Multi-compartmental toxicokinetic modeling of fipronil in tilapia: Accumulation, biotransformation and elimination. J Hazard Mater. 2018 Oct 15;360:420-427. doi: 10.1016/j.jhazmat.2018.07.085. Epub 2018 Aug 3. PubMed PMID: 30138902.

4: Kim DJ, Park SG, Kim DH, Kim SH. SERS-Active-Charged Microgels for Size- and Charge-Selective Molecular Analysis of Complex Biological Samples. Small. 2018 Oct;14(40):e1802520. doi: 10.1002/smll.201802520. Epub 2018 Aug 20. Erratum in: Small. 2018 Dec;14(50):e1804655. PubMed PMID: 30129114.

5: Qu H, Ma R, Wang F, Gao J, Wang P, Zhou Z, Liu D. The effect of biochar on the mitigation of the chiral insecticide fipronil and its metabolites burden on loach (Misgurnus.anguillicaudatus). J Hazard Mater. 2018 Oct 15;360:214-222. doi: 10.1016/j.jhazmat.2018.07.078. Epub 2018 Jul 27. PubMed PMID: 30099364.

6: Zortéa T, Dos Reis TR, Serafini S, de Sousa JP, da Silva AS, Baretta D. Ecotoxicological effect of fipronil and its metabolites on Folsomia candida in tropical soils. Environ Toxicol Pharmacol. 2018 Sep;62:203-209. doi: 10.1016/j.etap.2018.07.011. Epub 2018 Jul 26. PubMed PMID: 30077901.

7: Jinguji H, Ohtsu K, Ueda T, Goka K. Effects of short-term, sublethal fipronil and its metabolite on dragonfly feeding activity. PLoS One. 2018 Jul 11;13(7):e0200299. doi: 10.1371/journal.pone.0200299. eCollection 2018. PubMed PMID: 29995904; PubMed Central PMCID: PMC6040742.

8: Guo Q, Zhao S, Zhang J, Qi K, Du Z, Shao B. Determination of fipronil and its metabolites in chicken egg, muscle and cake by a modified QuEChERS method coupled with LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Aug;35(8):1543-1552. doi: 10.1080/19440049.2018.1472395. Epub 2018 Jun 19. PubMed PMID: 29775427.

9: He SW, Zhao YG, Zhang Y, Jin MC, Zhu Y. Hydrophilicity nano-titania coating modified magnetic graphene oxide for pass-through cleanup of fipronil and its metabolites in human blood. J Chromatogr A. 2018 Jun 8;1553:16-24. doi: 10.1016/j.chroma.2018.04.019. Epub 2018 Apr 9. PubMed PMID: 29691057.

10: Cam M, Durieu E, Bodin M, Manousopoulou A, Koslowski S, Vasylieva N, Barnych B, Hammock BD, Bohl B, Koch P, Omori C, Yamamoto K, Hata S, Suzuki T, Karg F, Gizzi P, Haber VE, Bencetic Mihaljevic V, Tavcar B, Portelius E, Pannee J, Blennow K, Zetterberg H, Garbis SD, Auvray P, Gerber H, Fraering J, Fraering PC, Meijer L. Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides. J Alzheimers Dis. 2018;62(4):1663-1681. doi: 10.3233/JAD-170875. PubMed PMID: 29504531.

11: Guo D, Shi Y, Li Y, Yi X, Deng X, Xiao W, Wang J, Li X, Liu H, Shen W. [Rapid screening of fipronil and its metabolites in egg and egg products by solid phase extraction-liquid chromatography-quadrupole time-of-flight mass spectrometry]. Se Pu. 2017 Dec 8;35(12):1216-1223. doi: 10.3724/SP.J.1123.2017.09026. Chinese. PubMed PMID: 29372770.

12: Li J, Zheng X, Wang H, Qiu H. [Determination of fipronil and its metabolites in bird eggs by ultra-performance liquid chromatography-tandem mass spectrometry with dispersive solid phase extraction]. Se Pu. 2017 Dec 8;35(12):1211-1215. doi: 10.3724/SP.J.1123.2017.08018. Chinese. PubMed PMID: 29372769.

13: Rong L, Wu X, Xu J, Dong F, Liu X, Pan X, Du P, Wei D, Zheng Y. Simultaneous determination of three pesticides and their metabolites in unprocessed foods using ultraperformance liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Feb;35(2):273-281. doi: 10.1080/19440049.2017.1398419. Epub 2017 Dec 1. PubMed PMID: 29090615.

14: Lyu B, Chen DW, Li JG, Zhou S, Zhao YF. [Analysis of fipronil and metabolites residues distrubution in eggs]. Zhonghua Yu Fang Yi Xue Za Zhi. 2017 Oct 6;51(10):949-953. doi: 10.3760/cma.j.issn.0253-9624.2017.10.015. Chinese. PubMed PMID: 29037000.

15: Gajendiran A, Abraham J. Biomineralisation of fipronil and its major metabolite, fipronil sulfone, by Aspergillus glaucus strain AJAG1 with enzymes studies and bioformulation. 3 Biotech. 2017 Jul;7(3):212. doi: 10.1007/s13205-017-0820-8. Epub 2017 Jul 1. PubMed PMID: 28667652; PubMed Central PMCID: PMC5493570.

16: Ensminger MP, Vasquez M, Tsai HJ, Mohammed S, Van Scoy A, Goodell K, Cho G, Goh KS. Continuous low-level aquatic monitoring (CLAM) samplers for pesticide contaminant screening in urban runoff: Analytical approach and a field test case. Chemosphere. 2017 Oct;184:1028-1035. doi: 10.1016/j.chemosphere.2017.06.085. Epub 2017 Jun 21. PubMed PMID: 28658738.

17: Vasylieva N, Barnych B, Wan D, El-Sheikh EA, Nguyen HM, Wulff H, McMahen R, Strynar M, Gee SJ, Hammock BD. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Environ Int. 2017 Jun;103:91-98. doi: 10.1016/j.envint.2017.03.012. Epub 2017 Mar 23. PubMed PMID: 28343720; PubMed Central PMCID: PMC5432128.

18: Gripp HS, Freitas JS, Almeida EA, Bisinoti MC, Moreira AB. Biochemical effects of fipronil and its metabolites on lipid peroxidation and enzymatic antioxidant defense in tadpoles (Eupemphix nattereri: Leiuperidae). Ecotoxicol Environ Saf. 2017 Feb;136:173-179. doi: 10.1016/j.ecoenv.2016.10.027. Epub 2016 Nov 18. PubMed PMID: 27870966.

19: Sadaria AM, Sutton R, Moran KD, Teerlink J, Brown JV, Halden RU. Passage of fiproles and imidacloprid from urban pest control uses through wastewater treatment plants in northern California, USA. Environ Toxicol Chem. 2017 Jun;36(6):1473-1482. doi: 10.1002/etc.3673. Epub 2016 Dec 16. PubMed PMID: 27808432.

20: Wolfand JM, LeFevre GH, Luthy RG. Metabolization and degradation kinetics of the urban-use pesticide fipronil by white rot fungus Trametes versicolor. Environ Sci Process Impacts. 2016 Oct 12;18(10):1256-1265. PubMed PMID: 27722395.